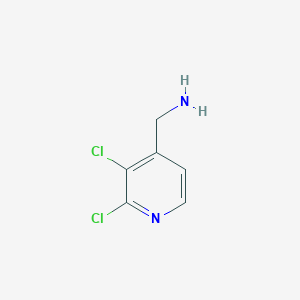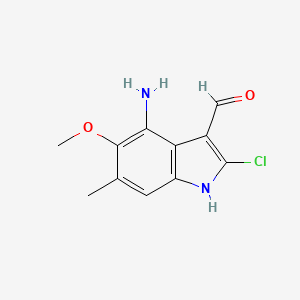
1-Propyl-1H-indazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propyl-1H-indazol-5-amine is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound features a propyl group attached to the nitrogen atom at position 1 and an amine group at position 5 of the indazole ring. Its unique structure makes it a valuable candidate for various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Propyl-1H-indazol-5-amine can be synthesized through several methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under reductive conditions. Another method includes the transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation using oxygen as the terminal oxidant . These reactions typically occur in solvents like DMSO under an oxygen atmosphere, yielding good to excellent results.
Industrial Production Methods: Industrial production of this compound often employs metal-catalyzed synthesis due to its efficiency and high yield. The use of catalysts like Cu(OAc)2 and solvents such as DMSO ensures minimal byproduct formation and optimal reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions: 1-Propyl-1H-indazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using agents like sodium borohydride.
Substitution: The amine group at position 5 can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of a base.
Major Products:
Oxidation: Formation of corresponding nitroso or nitro derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted indazole derivatives.
Aplicaciones Científicas De Investigación
1-Propyl-1H-indazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-Propyl-1H-indazol-5-amine involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparación Con Compuestos Similares
1H-Indazole: The parent compound of 1-Propyl-1H-indazol-5-amine, known for its broad range of biological activities.
2H-Indazole: Another tautomeric form of indazole with distinct chemical properties.
1-Phenyl-1H-indazole: A derivative with a phenyl group, used in medicinal chemistry for its pharmacological properties.
Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its propyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.
Propiedades
Fórmula molecular |
C10H13N3 |
|---|---|
Peso molecular |
175.23 g/mol |
Nombre IUPAC |
1-propylindazol-5-amine |
InChI |
InChI=1S/C10H13N3/c1-2-5-13-10-4-3-9(11)6-8(10)7-12-13/h3-4,6-7H,2,5,11H2,1H3 |
Clave InChI |
CLFUXOBKUHBHHN-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C2=C(C=C(C=C2)N)C=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Bromo-4-chloro-7-iodothieno[3,2-c]pyridine](/img/structure/B13992137.png)
![Methyl 4-[(4-nitrophenyl)carbonyl]benzoate](/img/structure/B13992144.png)

![4-[(e)-(4-Ethylphenyl)diazenyl]benzoic acid](/img/structure/B13992164.png)




![2,2'-[(Methylazanediyl)bis(methylene)]bis(2-methylpropanal)](/img/structure/B13992200.png)


